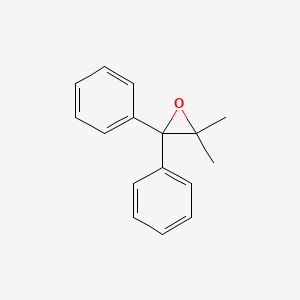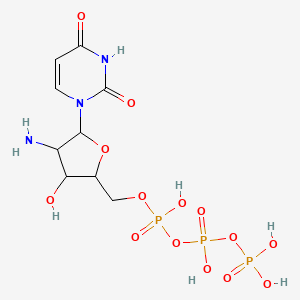![molecular formula C29H30INO12 B12081086 N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Iodoacetamido)-Doxorubicin is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound is synthesized by modifying doxorubicin with an iodoacetamido group, which enhances its ability to form covalent bonds with thiol groups in proteins. This modification aims to improve the efficacy and specificity of doxorubicin in targeting cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-(Iodoacetamido)-Doxorubicin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Iodoacetamido)-Doxorubicin undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the quinone moiety of doxorubicin.
Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as thiols, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of N-(Iodoacetamido)-Doxorubicin, depending on the specific reagents and conditions used. These derivatives can have different biological activities and properties.
Scientific Research Applications
N-(Iodoacetamido)-Doxorubicin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and modification of biomolecules.
Biology: Employed in studies of protein interactions and modifications due to its ability to form covalent bonds with thiol groups.
Medicine: Investigated for its potential as a targeted chemotherapeutic agent with improved efficacy and reduced side effects compared to doxorubicin.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves the formation of covalent bonds with thiol groups in proteins, leading to the inhibition of essential cellular processes in cancer cells. The iodoacetamido group enhances the specificity of doxorubicin by targeting thiol-containing proteins, which are often overexpressed in cancer cells. This results in increased cytotoxicity and reduced resistance compared to doxorubicin alone.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Iodoacetamido)-Doxorubicin include:
Iodoacetamide: A thiol-reactive compound used in protein modification and inhibition of cysteine proteases.
Doxorubicin: The parent compound, widely used as a chemotherapeutic agent.
Iodoacetate: Another thiol-reactive compound with similar properties to iodoacetamide.
Uniqueness
N-(Iodoacetamido)-Doxorubicin is unique due to its dual functionality, combining the chemotherapeutic properties of doxorubicin with the thiol-reactive properties of iodoacetamide. This enhances its ability to target cancer cells specifically and effectively, making it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C29H30INO12 |
|---|---|
Molecular Weight |
711.5 g/mol |
IUPAC Name |
N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |
InChI |
InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34) |
InChI Key |
SAGBOHNSGVDWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)







![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)


